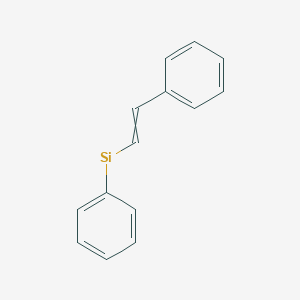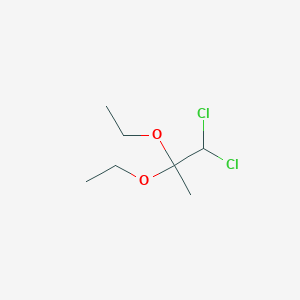
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is an organic compound that features a complex structure combining a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate typically involves a multi-step process. One common method includes the esterification of 5-Hydroxy-5-methyloctan-4-ol with naphthalen-1-yl acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of 5-oxo-5-methyloctan-4-yl (naphthalen-1-yl)acetate.
Reduction: Formation of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The naphthalen-1-yl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-5-phenethyloctahydro-naphthalen-1-one: Similar structure but with a phenethyl group instead of a methyloctan chain.
1-(5-hydroxypentyl)-1H-indol-3-yl (naphthalen-1-yl)methanone: Contains an indole group instead of an octane chain.
Uniqueness
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is unique due to its combination of a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
138452-42-3 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(5-hydroxy-5-methyloctan-4-yl) 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C21H28O3/c1-4-9-19(21(3,23)14-5-2)24-20(22)15-17-12-8-11-16-10-6-7-13-18(16)17/h6-8,10-13,19,23H,4-5,9,14-15H2,1-3H3 |
Clé InChI |
WTXBFDBDFSLONK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)(CCC)O)OC(=O)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)




